Iomorinic acid
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Overview
Description
Iomorinic acid is a naturally occurring triterpenoid compound. It is structurally similar to moronic acid, with a pentacyclic framework and functional groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Iomorinic acid can be synthesized through several methods, including the oxidation of oleanolic acid or the reduction of moronic acid. The reaction conditions typically involve the use of strong oxidizing or reducing agents, such as chromium trioxide (CrO₃) for oxidation or lithium aluminum hydride (LiAlH₄) for reduction.
Industrial Production Methods: On an industrial scale, the production of this compound involves the extraction from natural sources, such as certain plants, followed by purification and refinement processes. Advanced techniques like column chromatography and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Iomorinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its impact on microbial growth.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural products and bioactive compounds.
Mechanism of Action
Iomorinic acid is structurally similar to other triterpenoids, such as oleanolic acid and betulinic acid. its unique functional groups and molecular structure contribute to its distinct biological activities.
Comparison with Similar Compounds
Oleanolic acid: A triterpenoid with anti-inflammatory properties.
Betulinic acid: Known for its anticancer properties.
Moronic acid: A close structural analog with similar biological activities.
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Properties
CAS No. |
51934-76-0 |
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Molecular Formula |
C17H20I3N3O4 |
Molecular Weight |
711.1 g/mol |
IUPAC Name |
2-methyl-3-[[2,4,6-triiodo-3-(1-morpholin-4-ylethylideneamino)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H20I3N3O4/c1-9(17(25)26)8-21-16(24)13-11(18)7-12(19)15(14(13)20)22-10(2)23-3-5-27-6-4-23/h7,9H,3-6,8H2,1-2H3,(H,21,24)(H,25,26) |
InChI Key |
OUMSIYHSIIRHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=C(C=C1I)I)N=C(C)N2CCOCC2)I)C(=O)O |
Origin of Product |
United States |
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